



Application Note: Quantitative Analysis of Sphingosine (d18:1(14Z)) by LC-MS/MS

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Compound of Interest		
Compound Name:	Sphingosine (d18:1(14Z))	
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Introduction

Sphingolipids are a class of lipids that serve as structural components of cell membranes and as bioactive molecules in a variety of signaling pathways.[1] Sphingosine, a key building block of sphingolipids, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are involved in critical cellular processes such as proliferation, apoptosis, and inflammation.[2][3] The specific isomer **Sphingosine** (d18:1(14Z)) is a less common variant, and its precise biological role is an active area of research. Accurate and sensitive quantification of this isomer is essential for understanding its function in health and disease, and for the development of targeted therapeutics.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of **Sphingosine (d18:1(14Z))** in biological matrices. The described protocol, which utilizes hydrophilic interaction liquid chromatography (HILIC) for separation and a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for detection, is based on established methods for common sphingosine isomers.[1][3]

Disclaimer: The following method is based on the well-characterized analysis of the common sphingosine (d18:1) isomer. While this protocol provides a strong foundation, it is crucial to perform specific validation for the **Sphingosine** (d18:1(14Z)) isomer to ensure accurate quantification and chromatographic separation from other potential isomers.



Experimental Protocols Sample Preparation (Lipid Extraction)

This protocol is adapted from a butanolic extraction method suitable for a range of sphingolipids from cell homogenates or plasma.[1][3]

Materials:

- Biological matrix (e.g., cell homogenate, plasma)
- Internal Standard (IS) solution (e.g., C17-Sphingosine in methanol)
- Citrate/phosphate buffer (200 mM citric acid / 270 mM disodium hydrogen phosphate, pH
 4.0)
- 1-Butanol
- Methanol (LC-MS grade)
- Vortex mixer
- Centrifuge
- Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)
- Reconstitution solvent (e.g., Methanol with 0.2% formic acid and 200 mM ammonium formate)[3]

Procedure:

- To a 1.5 mL microcentrifuge tube, add 100 μL of the biological sample.
- Add 10 μL of the internal standard solution.
- Add 60 μL of the citrate/phosphate buffer (pH 4.0) and briefly vortex.[1]
- Add 500 μL of 1-butanol and vortex vigorously for 1 minute.[1]



- Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[1]
- Carefully transfer the upper butanolic phase to a new tube.
- Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried lipid extract in 100 μL of the reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- · HPLC system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: HILIC column (e.g., 100 x 2.1 mm, 1.8 μm particle size)[3]
- Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate[3]
- Mobile Phase B: Acetonitrile with 0.2% formic acid and 200 mM ammonium formate[3]
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- Gradient Program:
 - o 0.0 1.0 min: 90% B
 - 1.0 3.0 min: Linear gradient to 50% B



o 3.0 - 4.0 min: Hold at 50% B

4.1 - 5.0 min: Return to 90% B and re-equilibrate

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

• Ion Source Temperature: 400°C[4]

Capillary Voltage: 3.5 kV

· Collision Gas: Argon

Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the proposed MRM transitions and expected quantitative performance for Sphingosine (d18:1). These parameters should be optimized for the specific instrument and the (14Z) isomer.

Table 1: MRM Transitions for Sphingosine (d18:1) and Internal Standard

Analyte	Precursor lon (m/z)	Product Ion (m/z)	Collision Energy (eV)	Dwell Time (ms)
Sphingosine (d18:1) Quantifier	300.3	282.3	15	100
Sphingosine (d18:1) Qualifier	300.3	264.3	25	100
C17-Sphingosine (IS)	286.3	268.3	15	100

Note: The product ion m/z 282.3 corresponds to $[M+H-H_2O]^+$ and m/z 264.3 to $[M+H-2H_2O]^+$, which are characteristic fragments of the d18:1 sphingoid backbone.[5]



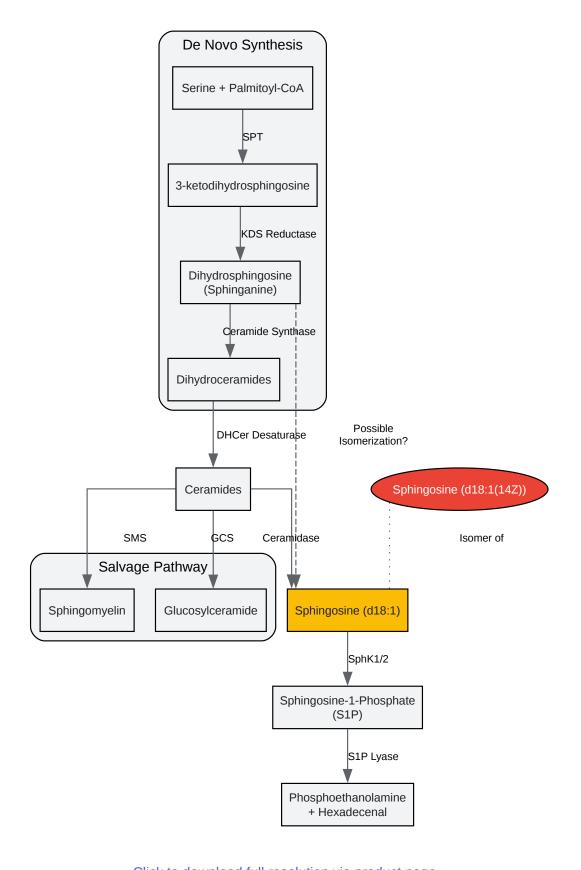
Table 2: Illustrative Method Performance Characteristics

Parameter	Expected Performance
Linearity (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.5 - 5 ng/mL
Accuracy (% Bias)	Within ±15%
Precision (%RSD)	< 15%
Recovery	80 - 110%

Data are illustrative and will vary depending on the specific instrumentation, matrix, and validation results.

Visualizations Sphingolipid Metabolism Pathway





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Caption: Simplified overview of sphingolipid metabolism highlighting the central role of Sphingosine.

LC-MS/MS Experimental Workflow



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Caption: General workflow for the quantitative analysis of Sphingosine by LC-MS/MS.

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